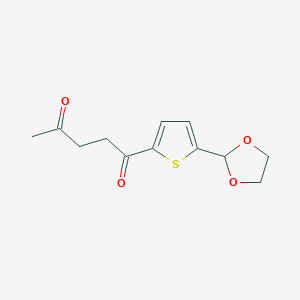
Hydroxy(oxo)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(oxo)silane is a silicon-based compound characterized by the presence of both hydroxyl (OH) and oxo (O) functional groups attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(oxo)silane can be synthesized through several methods. One common approach involves the hydrolysis of dichlorosilanes. In this process, dichlorosilanes react with water to form silanols, which can further condense to form hydroxy(oxo)silanes . Another method involves the reaction of silanes with hydrogen peroxide under controlled conditions to introduce the hydroxyl and oxo groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis of chlorosilanes. This process is typically carried out in a controlled environment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Hydroxy(oxo)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanones and other silicon-oxygen compounds.
Reduction: It can be reduced using hydride donors to form silanes with lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, silanones, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxy(oxo)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxy(oxo)silane involves its ability to form strong bonds with oxygen and other electronegative elements. This property is exploited in various chemical reactions and applications. The molecular targets and pathways involved include the formation of silicon-oxygen bonds, which are crucial in the synthesis of siloxane polymers and other silicon-based materials .
Comparison with Similar Compounds
Hydroxy(oxo)silane can be compared with other similar compounds such as:
This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. This makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
59313-55-2 |
|---|---|
Molecular Formula |
HO2Si |
Molecular Weight |
61.092 g/mol |
IUPAC Name |
hydroxy(oxo)silane |
InChI |
InChI=1S/HO2Si/c1-3-2/h1H |
InChI Key |
RUXBQPVRMIMAJE-UHFFFAOYSA-N |
SMILES |
O[SiH]=O |
Canonical SMILES |
O[Si]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


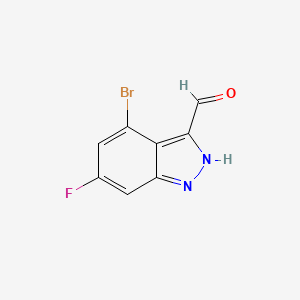

![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B1614210.png)
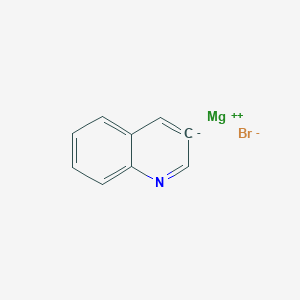
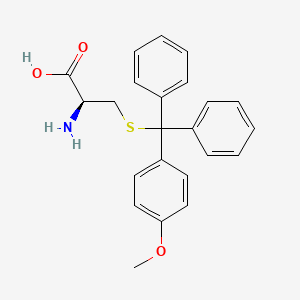
![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)
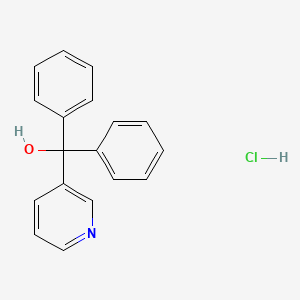
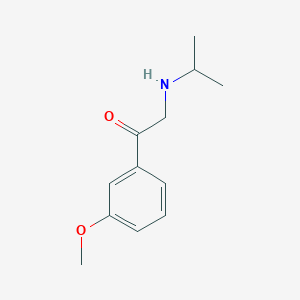
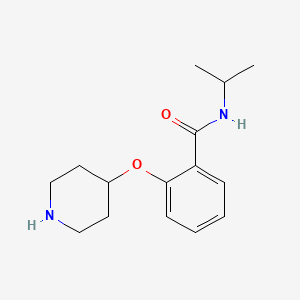

![{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1614222.png)
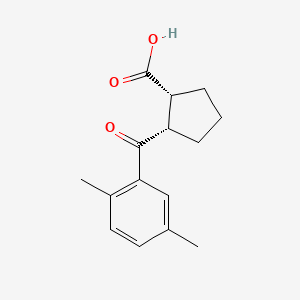
![cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614224.png)
